

Potential therapeutic targets of 3-(5-Methylfuran-2-yl)aniline

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Compound of Interest

Compound Name: 3-(5-Methylfuran-2-yl)aniline

Cat. No.: B1298778

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An in-depth analysis of the therapeutic potential of **3-(5-Methylfuran-2-yl)aniline** reveals a landscape rich with possibilities, primarily centered on oncology and infectious diseases. While direct experimental data for this specific molecule is not extensively available in public literature, a comprehensive examination of its structural motifs—the aniline and 5-methylfuran moieties—provides a strong foundation for hypothesizing its biological activities and potential therapeutic targets. Both aniline and furan derivatives are well-established pharmacophores, integral to the structure of numerous approved drugs and clinical candidates.^{[1][2][3][4]}

The aniline scaffold is a cornerstone in the development of kinase inhibitors, particularly those targeting signaling pathways dysregulated in cancer.^{[3][5]} Similarly, the furan ring is a versatile heterocyclic component found in a wide array of pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.^{[1][2][6]} The combination of these two fragments into a singular molecular entity suggests a synergistic potential for potent and selective biological activity.

Potential Therapeutic Targets

Based on the established activities of analogous compounds, the primary therapeutic area for **3-(5-Methylfuran-2-yl)aniline** is likely to be oncology, with secondary potential in antimicrobial applications.

Anticancer Activity

The structural similarity of **3-(5-Methylfuran-2-yl)aniline** to known kinase inhibitors and other anticancer agents suggests several potential molecular targets:

- **Tyrosine Kinases:** The aniline group is a key feature of many tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these enzymes.^[5] Potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Src kinase, all of which are crucial drivers of tumor growth, proliferation, and angiogenesis.^{[3][7]}
- **PI3K/Akt/mTOR Pathway:** Furan-containing molecules have been shown to modulate this critical signaling pathway, which is frequently hyperactivated in cancer.^{[8][9]} **3-(5-Methylfuran-2-yl)aniline** could potentially exert its anticancer effects by inhibiting key kinases within this cascade, such as PI3K or Akt.
- **Tubulin Polymerization:** Some furan derivatives have been found to inhibit the polymerization of tubulin, a key component of microtubules.^{[8][10]} This leads to cell cycle arrest and apoptosis, a mechanism shared by established chemotherapeutic agents like paclitaxel.

Antimicrobial Activity

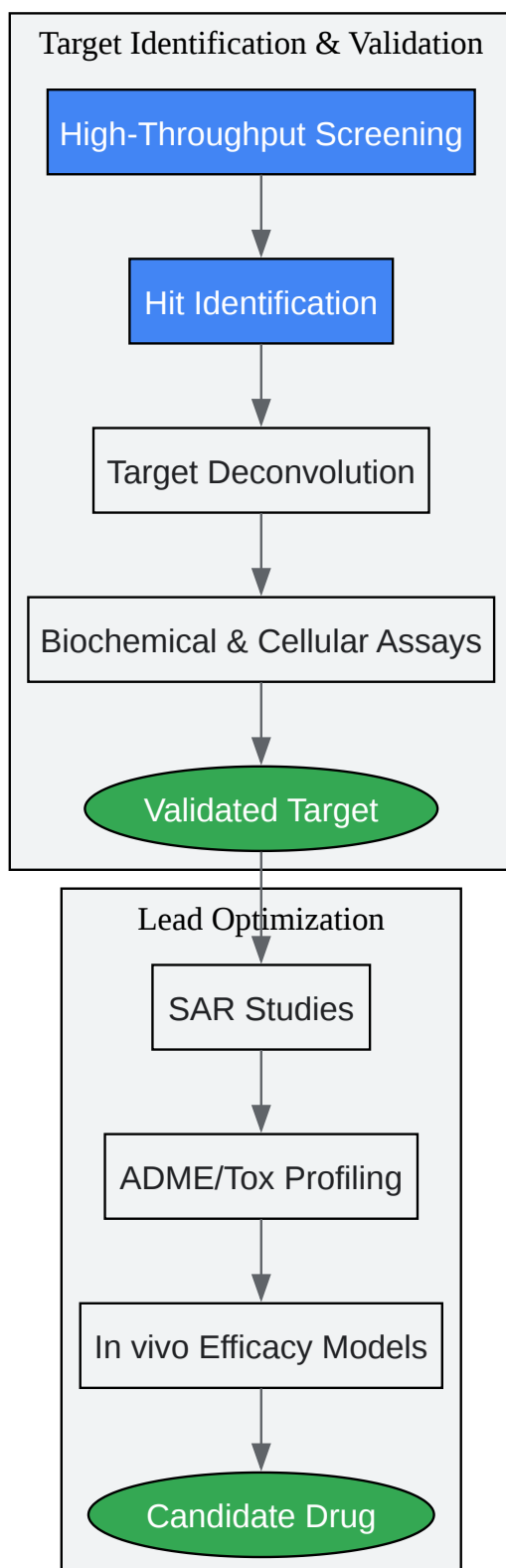
Furan derivatives have a long history of use as antimicrobial agents.^{[1][11]} The nitrofurans, for example, are a well-known class of drugs used to treat bacterial infections.^[4] The 5-methylfuran moiety in **3-(5-Methylfuran-2-yl)aniline** may confer activity against a range of bacterial and fungal pathogens.^{[12][13]}

Data Presentation

The following table summarizes the anti-proliferative activity of selected furan and aniline derivatives against various cancer cell lines, providing a benchmark for the potential potency of **3-(5-Methylfuran-2-yl)aniline**.

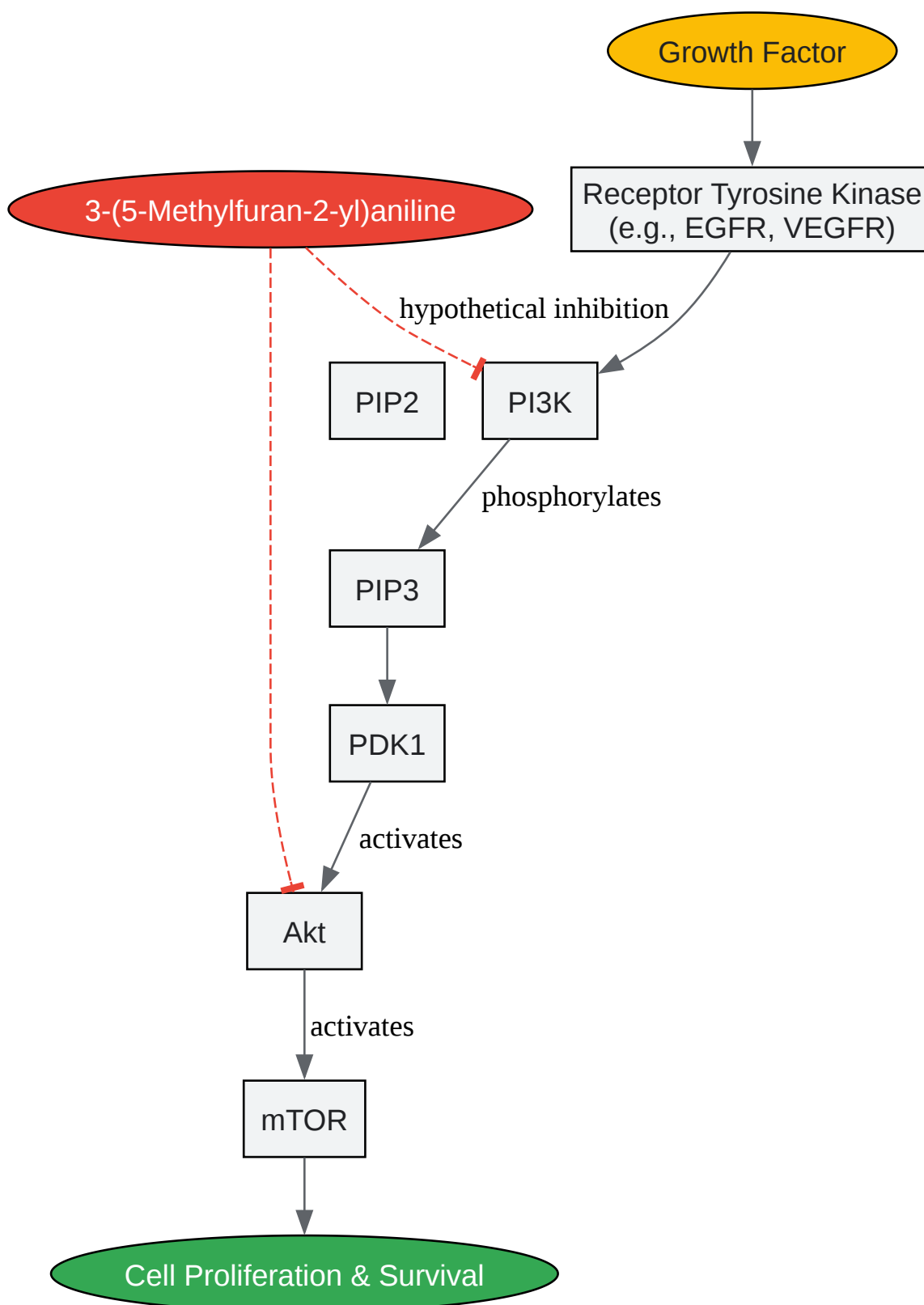
Compound Class	Specific Compound/Drug	Target Cancer Cell Line	IC50 (μM)	Reference
Furan Derivative	Compound 1	HeLa (Cervical Cancer)	0.08	[8]
Furan Derivative	Compound 24	HeLa (Cervical Cancer)	8.79	[8]
Furan-Based Derivative	Compound 7	MCF-7 (Breast Cancer)	2.96	[8]
Furan-Based Derivative	Compound 4	MCF-7 (Breast Cancer)	4.06	[8]
Furan-Aniline Hybrid	3-(furan-2-yl)pyrazolyl chalcone (7g)	A549 (Lung Cancer)	27.7 μg/ml	[14]
Furan-Aniline Hybrid	3-(furan-2-yl)pyrazolyl chalcone (7g)	HepG2 (Liver Cancer)	26.6 μg/ml	[14]
Anilinoquinazoline	Canertinib (CI-1033)	Various	Sub-micromolar	[3]
5-Anilinoquinazoline	Compound 6f	VEGFR-2 Kinase Assay	12.0 nM	[3]
Known Drug	Doxorubicin	MCF-7 (Breast Cancer)	~0.5 - 2.0	[8]

Mandatory Visualization



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Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

To investigate the therapeutic potential of **3-(5-Methylfuran-2-yl)aniline**, a series of in vitro experiments would be required. The following protocols provide a general framework for these initial studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- **MTT Incubation:** After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
- **Data Analysis:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the viability against the logarithm of the compound concentration.[8]

Kinase Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of a specific kinase.

- **Assay Principle:** A variety of assay formats can be used, such as fluorescence resonance energy transfer (FRET), AlphaScreen, or a radiometric assay using ³³P-ATP. The general principle involves incubating the kinase, a substrate (e.g., a peptide), and ATP with the test compound.
- **Procedure:** The kinase enzyme, substrate, and varying concentrations of the compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.

- **Detection:** After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
- **Data Analysis:** The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of the cell cycle.

- **Cell Treatment:** Cells are treated with the compound at its IC50 concentration for 24-48 hours.
- **Cell Harvesting and Fixation:** Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
- **Staining:** The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
- **Flow Cytometry:** The DNA content of individual cells is measured using a flow cytometer.
- **Data Analysis:** The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[\[10\]](#)

Conclusion

While further empirical research is necessary to elucidate the precise mechanism of action and therapeutic targets of **3-(5-Methylfuran-2-yl)aniline**, the analysis of its constituent chemical motifs strongly suggests its potential as a valuable lead compound in drug discovery. The furan-aniline scaffold holds significant promise, particularly in the development of novel anticancer and antimicrobial agents. The experimental workflows and hypothetical targets outlined in this guide provide a strategic roadmap for the future investigation and development of this and related compounds.

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